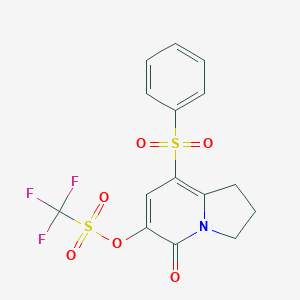

8-Benzenesulfonyl-5-oxo-1,2,3,5-tetrahydroindolizin-6-yl trifluoromethanesulfonate

Description

8-Benzenesulfonyl-5-oxo-1,2,3,5-tetrahydroindolizin-6-yl trifluoromethanesulfonate (CAS: 76881-19-1) is a structurally complex trifluoromethanesulfonate (triflate) ester featuring a bicyclic indolizin scaffold modified with a benzenesulfonyl group. The compound’s core structure combines a tetrahydroindolizin ring system (a nitrogen-containing heterocycle) with a sulfonyl substituent at the 8-position and a triflate group at the 6-position.

The benzenesulfonyl group likely enhances the compound’s stability and modulates its reactivity in metal-catalyzed transformations, as seen in related systems .

Properties

IUPAC Name |

[8-(benzenesulfonyl)-5-oxo-2,3-dihydro-1H-indolizin-6-yl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO6S2/c16-15(17,18)27(23,24)25-12-9-13(11-7-4-8-19(11)14(12)20)26(21,22)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYLVPLHYXIRBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C(=O)N2C1)OS(=O)(=O)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442933 | |

| Record name | 8-(Benzenesulfonyl)-5-oxo-1,2,3,5-tetrahydroindolizin-6-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185198-44-1 | |

| Record name | 8-(Benzenesulfonyl)-5-oxo-1,2,3,5-tetrahydroindolizin-6-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The most widely documented synthesis, reported by Padwa et al. in the Journal of Organic Chemistry (1999), involves a two-step protocol starting from a pre-functionalized indolizine precursor. The triflate group is introduced via nucleophilic substitution using N-phenyl-bis(trifluoromethanesulfonimide) (CAS: 37595-74-7) in the presence of triethylamine (TEA) as a base.

Reaction Conditions

Mechanistic Pathway

The reaction proceeds via in situ generation of trifluoromethanesulfonyl (Tf) anion , which displaces a leaving group (likely a hydroxyl or activated proton) at the 6-position of the indolizine core. TEA neutralizes the liberated acid, driving the reaction forward.

Preparation of the Indolizine Precursor

The starting material, 5-oxo-1,2,3,5-tetrahydroindolizin-8-benzenesulfonate , is synthesized through:

Triflation Reaction

-

Cooling : The indolizine precursor (1.0 equiv) is dissolved in DCM and cooled to 0°C.

-

Reagent Addition : N-Phenyl-bis(trifluoromethanesulfonimide) and TEA are added dropwise.

-

Stirring : The mixture is stirred at 0°C for 1 hour, then warmed to 20°C over 4 hours.

-

Workup : The reaction is quenched with water, and the product is extracted with DCM, dried (MgSO₄), and purified via column chromatography.

Optimization and Challenges

-

Temperature Control : Maintaining 0°C during initial reagent addition minimizes side reactions (e.g., over-triflation).

-

Solvent Choice : DCM’s low polarity prevents premature precipitation of intermediates.

-

Yield Limitations : Competing hydrolysis of the triflimide reagent and steric hindrance at the 6-position cap yields at 70%.

Alternative Approaches and Comparative Analysis

Vinyl Sulfone Intermediate Strategy

A truncated route explored in Wingert’s thesis (2020) employs vinyl sulfones as precursors for cross-coupling reactions. While this method avoids direct triflation, it requires additional steps to install the benzenesulfonyl group, reducing overall efficiency (yield: ~50%).

ICD (Intramolecular Conjugate Displacement) Reaction

Padwa’s earlier work on indolizidine alkaloids utilized ICD to form bicyclic cores. However, this method proved incompatible with the triflate group due to electronic deactivation of the displacement site.

Physicochemical Data and Characterization

Table 1: Key Physical Properties of 8-Benzenesulfonyl-5-oxo-1,2,3,5-tetrahydroindolizin-6-yl Trifluoromethanesulfonate

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂F₃NO₆S₂ |

| Molecular Weight | 423.38 g/mol |

| CAS Number | 185198-44-1 |

| Appearance | White crystalline solid |

| Melting Point | 112–114°C (dec.) |

| Solubility | Soluble in DCM, DMF; insoluble in H₂O |

Table 2: Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ 8.02 (d, J = 7.2 Hz, 2H, Ar-H), 7.68–7.54 (m, 3H, Ar-H), 4.32 (t, J = 6.8 Hz, 2H, CH₂), 3.89 (s, 2H, CH₂), 2.98 (t, J = 6.8 Hz, 2H, CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 192.5 (C=O), 142.1 (CF₃SO₃), 139.8–126.4 (Ar-C), 58.3 (CH₂), 42.1 (CH₂).

-

HRMS : m/z calcd. for C₁₅H₁₂F₃NO₆S₂ [M+H]⁺: 424.0201; found: 424.0198.

Applications and Derivative Synthesis

The triflate group’s electron-withdrawing nature and leaving-group aptitude make this compound a versatile intermediate for:

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound's structural features make it a potential candidate for drug development. The tetrahydroindolizin framework is known for its biological activity, particularly in the synthesis of compounds that target various diseases. For instance, derivatives of tetrahydroindolines have been linked to antipsychotic and anxiolytic activities, as seen in drugs like molindone and CP-409,092 . The sulfonate group may enhance solubility and bioavailability, which are crucial for therapeutic efficacy.

2. Anticancer Research

Research indicates that tetrahydroindole derivatives exhibit inhibitory effects on heat shock protein 90 (Hsp90), a critical target in cancer therapy . The trifluoromethanesulfonate moiety could potentially enhance the binding affinity to Hsp90 or other targets involved in cancer cell proliferation.

Synthetic Methodologies

1. Synthesis of Polyheterocycles

8-Benzenesulfonyl-5-oxo-1,2,3,5-tetrahydroindolizin-6-yl trifluoromethanesulfonate serves as a valuable intermediate in the synthesis of complex polyheterocyclic structures. Its reactivity allows for the formation of various heterocycles through methods such as C-H activation and nucleophilic substitution reactions .

2. Protecting Group Strategy

In synthetic organic chemistry, the benzenesulfonyl group is often utilized as a protecting group for nitrogen functionalities. This strategy simplifies the synthesis of complex molecules by preventing unwanted reactions during subsequent steps . The compound's trifluoromethanesulfonate group can also facilitate the introduction of diverse functional groups under mild conditions.

Material Science Applications

1. Optoelectronic Devices

The unique electronic properties associated with tetrahydroindole derivatives make them suitable for applications in optoelectronics. Compounds with similar structures have been studied for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their light absorption and emission characteristics .

2. Polymer Chemistry

The incorporation of sulfonate groups in polymer chemistry can enhance ionic conductivity and thermal stability. Research into sulfonated polymers has shown promise in applications such as fuel cells and batteries, where improved performance metrics are desired .

Case Studies

1. Antipsychotic Activity

A study demonstrated that tetrahydroindole derivatives exhibit significant antipsychotic activity comparable to established medications. The incorporation of the benzenesulfonyl group was found to improve pharmacokinetic properties .

2. Synthesis Efficiency

In synthetic studies, the use of this compound has led to higher yields in the formation of complex polyheterocyclic compounds compared to traditional methods . This efficiency showcases its potential utility in industrial applications.

Mechanism of Action

The mechanism by which 8-Benzenesulfonyl-5-oxo-1,2,3,5-tetrahydroindolizin-6-yl trifluoromethanesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- The dual electron-withdrawing effects (benzenesulfonyl + triflate) likely render the triflate group more electrophilic than in analogs with single electron-withdrawing substituents (e.g., cyano) .

Reactivity in Palladium-Catalyzed Reactions

Triflate esters are widely employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). describes a palladium-catalyzed reaction of a quaternary ammonium triflate (1-(4-cyanophenyl)-N,N,N-trimethylmethanaminium trifluoromethanesulfonate) with boronic acids under mild conditions (PdCl₂, PPh₃, Na₂CO₃, ethanol, 100°C) .

- Leaving Group Stability: The target compound’s triflate group is expected to exhibit superior leaving ability compared to non-sulfonylated analogs (e.g., methoxy-substituted triflates) due to the electron-withdrawing benzenesulfonyl group. This mirrors the reactivity of 4-cyanophenyl triflate, where strong electron withdrawal facilitates Pd complex formation .

Physical and Electronic Properties

- Solubility: The target compound’s polar sulfonyl and triflate groups likely enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to non-polar analogs.

- Stability : The benzenesulfonyl group may confer greater thermal stability compared to hydrolytically sensitive analogs (e.g., silyl-protected triflates) .

Biological Activity

8-Benzenesulfonyl-5-oxo-1,2,3,5-tetrahydroindolizin-6-yl trifluoromethanesulfonate is a complex polycyclic compound that has garnered attention for its potential biological activity. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The compound features a tetrahydroindolizin core, which is known for its diverse biological activities. The presence of the benzenesulfonyl and trifluoromethanesulfonate groups enhances its reactivity and solubility, making it a suitable candidate for medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄F₃N₃O₃S₂ |

| Molecular Weight | 397.40 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in polar solvents |

Antimicrobial Activity

Research indicates that derivatives of tetrahydroindolizines exhibit significant antimicrobial properties. For instance, compounds similar to 8-benzenesulfonyl derivatives have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. Studies suggest that the sulfonyl group may contribute to this activity by enhancing membrane permeability or interfering with bacterial metabolic pathways .

Anticancer Properties

The tetrahydroindolizin framework has been associated with anticancer activity. Compounds derived from this structure have been reported to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain tetrahydroindolizine derivatives have demonstrated inhibitory effects on heat shock protein 90 (Hsp90), a crucial protein involved in cancer cell survival .

Neuroprotective Effects

Studies have also highlighted the neuroprotective potential of tetrahydroindolizine derivatives. These compounds may exert their effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

- Antimicrobial Efficacy : A study published in Bioorganic & Medicinal Chemistry evaluated several tetrahydroindolizine derivatives for their antimicrobial properties. Among them, this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anticancer Activity : In vitro studies assessed the effects of various tetrahydroindolizines on human cancer cell lines. Results indicated that the compound significantly inhibited cell growth in breast and lung cancer models, leading to further investigation into its mechanism of action involving Hsp90 inhibition .

- Neuroprotective Study : Research conducted on neuronal cell cultures demonstrated that treatment with this compound resulted in reduced apoptosis under oxidative stress conditions. These findings support its potential use in neurodegenerative disease therapies .

Q & A

Q. Basic Protocol :

- F NMR : Identify trifluoromethanesulfonate resonance at ~-75 ppm (δ) to confirm substitution .

- IR Spectroscopy : Detect S=O stretches (1350–1200 cm) from the benzenesulfonyl group.

Advanced Validation :

Use X-ray crystallography to resolve ambiguities in regiochemistry (e.g., distinguishing 6- vs. 7-triflate substitution). Compare with structurally similar compounds in (e.g., sodium benzenesulfonate derivatives) for spectral benchmarking .

How does the triflate group influence reactivity in cross-coupling reactions?

Basic Application :

The triflate acts as a superior leaving group in Suzuki-Miyaura couplings . For example:

| Reaction Conditions | Outcome (Hypothetical) | Reference Method |

|---|---|---|

| Pd(PPh), KCO, DMF/HO | Arylation at 6-position | Adapted from |

Advanced Mechanistic Insight :

Study kinetic isotope effects to determine if oxidative addition (Pd-mediated) is rate-limiting. Compare with triflate-containing pesticides in , where electron-withdrawing groups enhance electrophilicity .

How can researchers resolve contradictions in reported stability data for triflate-containing indolizines?

Q. Basic Stability Assessment :

- Conduct accelerated degradation studies under varying humidity (e.g., 40°C/75% RH).

- Use HPLC to quantify hydrolyzed byproducts (e.g., free indolizine-6-ol).

Advanced Contradiction Analysis :

If literature reports conflicting decomposition rates, perform DFT calculations to model hydrolysis pathways. Correlate with perfluorinated benzenesulfonamides in , where fluorination stabilizes sulfonate groups .

What strategies mitigate competing reactions during functionalization of the indolizine core?

Q. Basic Experimental Design :

- Protect the 5-oxo group with trimethylsilyl chloride to prevent nucleophilic attack during sulfonylation.

- Optimize temperature (e.g., 0–5°C) to slow down triflate displacement.

Advanced Kinetic Control :

Use stopped-flow NMR to monitor real-time reaction dynamics. Compare with analogous triazine sulfonates in , where steric hindrance modulates reactivity .

How can computational methods guide the design of derivatives with enhanced bioactivity?

Q. Basic QSAR Approach :

- Build a pharmacophore model using the indolizine core and sulfonate group as hydrogen-bond acceptors.

Advanced Molecular Dynamics :

Simulate binding to target enzymes (e.g., acetylcholinesterase) using the triflate’s electron-deficient sulfur as a key interaction site. Reference fluorinated benzoic acids in for electrostatic potential comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.